N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide

Synthetic Chemistry Medicinal Chemistry Halogen Bonding

The C5 bromine atom in N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide (CAS 55114-97-1) provides a superior leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings, outperforming chloro analogs. Its ambident nucleophilicity from amine-imine tautomerism enables orthogonal N-functionalization strategies critical for kinase inhibitor libraries and thiadiazolo[3,2-α]pyrimidin-7-one scaffolds. Supplied at ≥97% purity with full analytical documentation (NMR, HPLC), this building block ensures reproducible results for medicinal chemistry and process R&D.

Molecular Formula C4H4BrN3OS
Molecular Weight 222.06
CAS No. 55114-97-1
Cat. No. B2925980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
CAS55114-97-1
Molecular FormulaC4H4BrN3OS
Molecular Weight222.06
Structural Identifiers
SMILESCC(=O)NC1=NN=C(S1)Br
InChIInChI=1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9)
InChIKeyXODMOHWEZASFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide CAS 55114-97-1: Building Block Profile and Procurement Specifications


N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide (CAS 55114-97-1) is a 2,5-disubstituted 1,3,4-thiadiazole heterocyclic building block, characterized by a bromine atom at the 5-position and an acetamide group at the 2-amino position . Its molecular formula is C4H4BrN3OS with a molecular weight of 222.06 g/mol, and it is typically supplied at ≥97% purity (HPLC) . As an ambident nucleophile precursor, this compound exhibits amine-imine tautomerism, enabling divergent synthetic pathways toward thiadiazole and thiadiazoline derivatives [1].

Why N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Directly Replaced by Other 1,3,4-Thiadiazole Analogs


In-class 1,3,4-thiadiazole derivatives cannot be arbitrarily interchanged due to the profound influence of the C5 substituent on both physicochemical properties and synthetic utility. The C5 position is a primary site for electrophilic aromatic substitution and nucleophilic displacement, and the nature of the substituent dictates reactivity, solubility, and the ultimate biological or material properties of downstream compounds [1]. For example, the bromine atom in N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide imparts specific leaving group characteristics and electronic effects that differ substantially from the chloro, iodo, or unsubstituted analogs, directly impacting reaction kinetics and product profiles .

Quantitative Differentiation of N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide Against Comparator Compounds


Bromine vs. Chlorine at C5: Enhanced Leaving Group Potential and Molecular Weight Impact

N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide (CAS 55114-97-1) demonstrates a higher leaving group potential compared to its chloro analog (N-(5-chloro-1,3,4-thiadiazol-2-yl)acetamide, CAS 60320-32-3), due to the weaker C-Br bond (bond dissociation energy ~285 kJ/mol) versus the C-Cl bond (~327 kJ/mol) [1]. This is quantitatively reflected in the significantly higher molecular weight (222.06 g/mol vs. 177.61 g/mol) , which also influences compound handling, stoichiometry, and analytical detection limits .

Synthetic Chemistry Medicinal Chemistry Halogen Bonding

Bromine vs. Iodine at C5: Balanced Reactivity for Downstream Functionalization

Compared to the iodo analog (N-(5-iodo-1,3,4-thiadiazol-2-yl)acetamide, CAS 39719-88-5), the bromo derivative offers a more balanced reactivity profile . While the C-I bond is even weaker (BDE ~214 kJ/mol), making it highly reactive but also prone to unwanted side reactions and lower stability , the C-Br bond provides a more controllable and robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions [1]. The bromo compound has a molecular weight of 222.06 g/mol versus 269.07 g/mol for the iodo analog, which translates to a more favorable atom economy in multi-step syntheses .

Cross-Coupling Nucleophilic Substitution Synthetic Intermediates

Ambident Nucleophilic Character Enabling Divergent Synthetic Pathways

N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide, and its related 2-amino-5-bromo-1,3,4-thiadiazole precursor, exhibit ambident nucleophilic behavior due to amine-imine tautomerism [1]. This property, quantified in reactivity studies, allows the compound to participate in both N-alkylation and S-alkylation reactions, leading to distinct thiadiazole and Δ2-1,3,4-thiadiazoline products depending on reaction conditions [1]. This contrasts with simpler, non-tautomerizable acetamide derivatives that lack this regioselective control .

Heterocyclic Chemistry Tautomerism Synthetic Methodology

Precursor to Biologically Active Thiadiazolo[3,2-α]pyrimidin-7-ones

The 2-amino-5-bromo-1,3,4-thiadiazole core, from which N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide is readily derived, is a validated key building block for the synthesis of thiadiazolo[3,2-α]pyrimidin-7-ones . This privileged scaffold has demonstrated diverse biological activities, including anticancer and antimicrobial properties, as evidenced by multiple literature reports [1]. The specific 5-bromo substitution is critical for further functionalization, often through cross-coupling reactions to install diverse aryl or heteroaryl groups, which is not possible with the unsubstituted or less reactive 5-H analog .

Medicinal Chemistry Kinase Inhibitors Anticancer Agents

Analytical Characterization and Purity Specification for Reproducible Research

Commercial suppliers provide N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide with a guaranteed purity of ≥97% (HPLC), supported by batch-specific analytical data including NMR, HPLC, and GC . This level of characterization is essential for ensuring reproducibility in research applications, particularly when the compound is used as a starting material in multi-step syntheses . The availability of detailed analytical certificates contrasts with less well-characterized in-house or generic analogs, where purity and identity may be ambiguous, leading to failed reactions or irreproducible biological data .

Quality Control Analytical Chemistry Reproducibility

Optimal Applications for N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide Based on Differential Evidence


Palladium-Catalyzed Cross-Coupling Reactions for Library Synthesis

The C5 bromine atom serves as an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings, enabling the rapid generation of diverse 5-aryl/heteroaryl-substituted 1,3,4-thiadiazole libraries. This is a key differentiator from the less reactive 5-chloro analog [1]. The compound's ambident nucleophilic character also allows for orthogonal N-functionalization strategies, providing a versatile platform for medicinal chemistry campaigns .

Synthesis of Thiadiazolo[3,2-α]pyrimidin-7-one Bioisosteres

As a precursor to the privileged thiadiazolo[3,2-α]pyrimidin-7-one scaffold, this building block is directly applicable in the design of kinase inhibitors and other anticancer agents. The bromine atom is critical for introducing diversity at the C5 position prior to or after ring formation, a strategy not feasible with the unsubstituted parent heterocycle [1].

Regioselective N-Alkylation/Acylation Studies Leveraging Tautomerism

The documented ambident nucleophilicity, arising from amine-imine tautomerism, makes this compound an ideal substrate for investigating regioselective alkylation and acylation methodologies. This property, established in foundational heterocyclic chemistry literature, allows for the controlled synthesis of either thiadiazole or Δ2-1,3,4-thiadiazoline derivatives, offering a unique tool for reaction optimization studies [1].

Quality-Assured Starting Material for Reproducible Academic and Industrial Research

The availability of this compound with a guaranteed ≥97% purity and comprehensive analytical data (NMR, HPLC, GC) ensures experimental reproducibility, a critical requirement for high-impact publications and reliable process development. This level of quality control mitigates the risks associated with using poorly characterized or impure building blocks [1].

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